molecular formula C10H7BrO2 B1608563 6-Bromo-2-methylchromone CAS No. 30779-63-6

6-Bromo-2-methylchromone

Cat. No.: B1608563
CAS No.: 30779-63-6
M. Wt: 239.06 g/mol
InChI Key: PVHDLBFVSMGZAA-UHFFFAOYSA-N
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Description

6-Bromo-2-methylchromone is a derivative of 2-methylchromone, characterized by the presence of a bromine atom at the 6th position of the chromone ring. This compound has the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . It is a solid with a melting point of 128-132°C .

Preparation Methods

6-Bromo-2-methylchromone can be synthesized through various methods. One common synthetic route involves the hydrolysis and subsequent decarboxylation of ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate . This process typically involves the following steps:

    Hydrolysis: The ester group in ethyl 6-bromo-2-methyl-4-oxo-4H-benzopyran-3-carboxylate is hydrolyzed to form the corresponding carboxylic acid.

    Decarboxylation: The carboxylic acid undergoes decarboxylation to yield this compound.

Chemical Reactions Analysis

6-Bromo-2-methylchromone undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-2-methylchromone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylchromone and its derivatives involves interactions with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation. detailed mechanistic studies are still required to fully elucidate these pathways.

Comparison with Similar Compounds

6-Bromo-2-methylchromone can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-bromo-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHDLBFVSMGZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403515
Record name 6-Bromo-2-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30779-63-6
Record name 6-Bromo-2-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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